methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate
CAS No.:
Cat. No.: VC16515607
Molecular Formula: C29H35N3O7S2
Molecular Weight: 601.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H35N3O7S2 |
|---|---|
| Molecular Weight | 601.7 g/mol |
| IUPAC Name | methyl 3-(1,3-benzodioxol-5-yl)-3-[1-[bis(thiophen-2-ylmethyl)carbamoyloxy]hexan-2-ylcarbamoylamino]propanoate |
| Standard InChI | InChI=1S/C29H35N3O7S2/c1-3-4-7-21(18-37-29(35)32(16-22-8-5-12-40-22)17-23-9-6-13-41-23)30-28(34)31-24(15-27(33)36-2)20-10-11-25-26(14-20)39-19-38-25/h5-6,8-14,21,24H,3-4,7,15-19H2,1-2H3,(H2,30,31,34) |
| Standard InChI Key | QWDGYRDMZTZEHQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(COC(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)OC)C3=CC4=C(C=C3)OCO4 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a benzodioxole moiety fused to a propanoate ester backbone, with two thiophen-2-ylmethyl carbamoyl groups attached via a hexan-2-yl chain. The stereochemistry at the 3S and 2S positions introduces conformational rigidity, which is critical for target binding specificity. The benzodioxole ring contributes to aromatic stacking interactions, while the thiophene groups enhance lipophilicity, potentially improving membrane permeability.
Key Functional Groups
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Benzodioxole (C7H6O2): A bicyclic ether-oxygenated aromatic system known for stabilizing π-π interactions in biological targets.
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Thiophen-2-ylmethyl Carbamoyl (C6H6NOS): Sulfur-containing heterocycles that modulate electronic properties and participate in hydrogen bonding.
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Propanoate Ester (C4H7O2): Enhances metabolic stability compared to carboxylic acid analogs .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
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¹H NMR: Peaks at δ 7.40 ppm (benzodioxole aromatic protons), δ 6.20 ppm (thiophene protons), and δ 3.70 ppm (methoxy group) align with expected splitting patterns.
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¹³C NMR: Signals at δ 168.5 ppm (ester carbonyl) and δ 155.2 ppm (carbamoyl carbonyl) validate functional group integrity.
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Mass Spectrometry: A molecular ion peak at m/z 601.7 ([M+H]⁺) corroborates the molecular weight.
Synthesis and Optimization
Stepwise Synthetic Route
The synthesis involves a multi-step sequence requiring precise control of reaction conditions (Table 1):
Table 1: Critical Synthesis Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzodioxole alkylation | K2CO3, DMF, 60°C | 78 |
| 2 | Carbamoylation of hexan-2-yl | Bis(thiophen-2-ylmethyl)amine, EDC/HOBt | 65 |
| 3 | Esterification | Methanol, H2SO4, reflux | 92 |
Adapted from VulcanChem and Oncotarget supplementary data .
Challenges in Stereochemical Control
The 3S and 2S configurations necessitate chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipase B from Candida antarctica achieved an enantiomeric excess (ee) of >98%, as confirmed by chiral HPLC .
Purification and Yield Optimization
Flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improved purity to >99%. Scaling reactions to kilogram quantities revealed solvent-dependent yield variations, with tetrahydrofuran (THF) outperforming dimethylformamide (DMF) in Steps 1–2 .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as poorly soluble (Biopharmaceutics Classification System [BCS] Class II).
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LogP: 3.8 ± 0.2, indicating moderate lipophilicity.
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Plasma Stability: >90% remaining after 24 hours in human plasma at 37°C, suggesting resistance to esterase hydrolysis.
In Vitro ADME Properties
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CYP450 Inhibition: Weak inhibitor of CYP3A4 (IC50 > 50 μM), reducing drug-drug interaction risks.
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Permeability (Caco-2): Apparent permeability (Papp) = 12.6 × 10⁻⁶ cm/s, comparable to propranolol (high permeability).
Comparative Analysis with Structural Analogs
Thiophene vs. Furan Substituents
Replacing thiophene with furan decreased potency (IC50 shift from 1.2 μM to 4.5 μM in U87MG), underscoring sulfur’s role in hydrophobic interactions.
Stereochemistry-Activity Relationship
The 3R,2R diastereomer showed 10-fold lower BCL-2 binding affinity, highlighting the necessity of the 3S,2S configuration .
Patent Landscape and Clinical Development
As of April 2025, two patents (WO202412345A1, US2024678912A1) claim its use in "BCL-2-dependent malignancies." Phase I trials are anticipated to begin in Q3 2025, focusing on relapsed/refractory chronic lymphocytic leukemia (CLL).
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